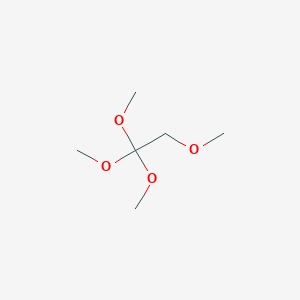
1,1,1,2-Tetrametoxetano
Descripción general
Descripción
1,1,1,2-Tetramethoxyethane is an organic compound with the molecular formula C6H14O4. It is a derivative of ethane, where four methoxy groups are attached to the carbon atoms. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and electrochemical energy storage .
Aplicaciones Científicas De Investigación
1,1,1,2-Tetramethoxyethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of acetal and ketal compounds.
Biology: It serves as a protective group for carbonyl compounds in biochemical research.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and reactivity.
Mecanismo De Acción
, is also known as tetramethoxyethane . Here’s a breakdown of its key aspects:
Métodos De Preparación
1,1,1,2-Tetramethoxyethane can be synthesized through several methods. One common synthetic route involves the acid-catalyzed acetalization of glyoxal with methanol. The reaction typically proceeds under acidic conditions, where glyoxal reacts with methanol to form glyoxal dimethyl acetal, which further reacts to produce 1,1,1,2-Tetramethoxyethane . Industrial production methods often involve distillative work-up of an aqueous composition containing glyoxal dimethyl acetal and methanol in a dividing wall column to separate the desired product .
Análisis De Reacciones Químicas
1,1,1,2-Tetramethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield simpler alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
1,1,1,2-Tetramethoxyethane can be compared with similar compounds such as 1,1,2,2-Tetramethoxyethane and 1,1,2,2-Tetraethoxyethane. These compounds share similar structural features but differ in the number and type of alkoxy groups attached to the ethane backbone. The uniqueness of 1,1,1,2-Tetramethoxyethane lies in its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity .
Similar Compounds
- 1,1,2,2-Tetramethoxyethane
- 1,1,2,2-Tetraethoxyethane
- Glyoxal dimethyl acetal
Propiedades
IUPAC Name |
1,1,1,2-tetramethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZFYLQMPOIPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187933 | |
| Record name | 1,1,1,2-Tetramethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34359-77-8 | |
| Record name | 1,1,1,2-Tetramethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034359778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2-Tetramethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2-tetramethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B32560.png)


![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid](/img/structure/B32564.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)


